3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
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Overview
Description
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, features a benzofuran core with a nitrothiophene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced via a Heck coupling reaction, where a halogenated thiophene derivative reacts with a vinylbenzofuran in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Reduction: 3-Methyl-2-(2-(5-aminothiophen-2-yl)vinyl)benzofuran
Nitration: 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)-5-nitrobenzofuran
Scientific Research Applications
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell walls by interacting with peptidoglycan synthesis pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzothiophene
Uniqueness
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its specific combination of a benzofuran core and a nitrothiophene moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H11NO3S |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO3S/c1-10-12-4-2-3-5-14(12)19-13(10)8-6-11-7-9-15(20-11)16(17)18/h2-9H,1H3/b8-6+ |
InChI Key |
MNOFGYFZYLCDLJ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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